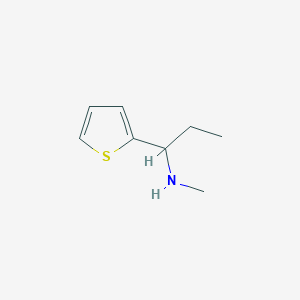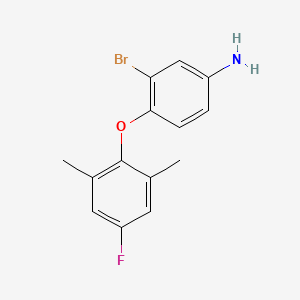
Methyl 2-(3-oxoazetidin-1-YL)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is a chemical compound with a unique structure that combines an azetidinone ring with a pyridine carboxylic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of a pyridine derivative with an azetidinone precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester linkage. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted esters.
科学研究应用
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- (2R)-2-(1,3-Benzodioxol-5-yl)-N-(diphenylmethyl)-2-(3-oxo-1-azetidinyl)acetamide
- N-(4-[(3-Oxo-1-azetidinyl)sulfonyl]phenyl)acetamide
Uniqueness
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is unique due to its combination of an azetidinone ring and a pyridine carboxylic acid ester. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
methyl 2-(3-oxoazetidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-11-9(4-7)12-5-8(13)6-12/h2-4H,5-6H2,1H3 |
InChI 键 |
URGFVYXRIZELMB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1)N2CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)










![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)

